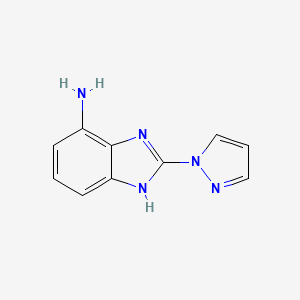
naphthalene-2-carboxylate;vanadium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-2-carboxylate;vanadium(4+) is a chemical compound known for its unique properties and applications. It is also referred to as vanadyl naphthenate and has the molecular formula C44H28O8V. This compound is a complex of naphthenic acids and vanadium in the +4 oxidation state .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carboxylate;vanadium(4+) typically involves the reaction of naphthenic acids with vanadium pentoxide (V2O5) under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or xylene, at elevated temperatures. The vanadium pentoxide is reduced to vanadium(4+) during the reaction, forming the desired complex .
Industrial Production Methods
Industrial production of naphthalene-2-carboxylate;vanadium(4+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through filtration and recrystallization .
化学反应分析
Types of Reactions
Naphthalene-2-carboxylate;vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(3+).
Substitution: The naphthenic acid ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) complexes .
科学研究应用
Naphthalene-2-carboxylate;vanadium(4+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in cancer treatment.
Industry: It is used in the production of vanadium-based materials and as an additive in lubricants and coatings
作用机制
The mechanism of action of naphthalene-2-carboxylate;vanadium(4+) involves its interaction with various molecular targets and pathways. In biological systems, it can activate AMP-activated protein kinase (AMPK) and inhibit protein tyrosine phosphatase 1B (PTP1B), leading to various therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
相似化合物的比较
Similar Compounds
Vanadyl sulfate (VOSO4): Another vanadium(4+) compound with similar redox properties.
Vanadyl acetylacetonate (VO(acac)2): A vanadium(4+) complex with acetylacetonate ligands.
Vanadyl naphthenate: A similar compound with different naphthenic acid ligands
Uniqueness
Naphthalene-2-carboxylate;vanadium(4+) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to participate in various redox reactions and its potential biological activities make it a valuable compound for research and industrial applications .
属性
分子式 |
C44H28O8V |
|---|---|
分子量 |
735.6 g/mol |
IUPAC 名称 |
naphthalene-2-carboxylate;vanadium(4+) |
InChI |
InChI=1S/4C11H8O2.V/c4*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
InChI 键 |
DLHFCHPXIYNOOK-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[V+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(6Z)-2-bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B12102095.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12102096.png)

![N-{2-[4-(trifluoromethyl)phenyl]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B12102102.png)
![4-Amino-1-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1h)-one](/img/structure/B12102119.png)






